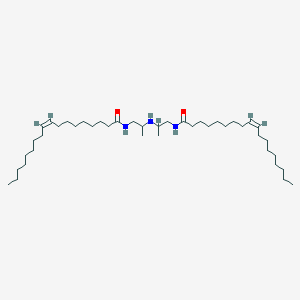
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine is a chemical compound with the molecular formula C42H81N3O2. It is a diamide derivative of dioleic acid and N-(2-aminomethylethyl)propane-1,2-diamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine typically involves the reaction of dioleic acid with N-(2-aminomethylethyl)propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the diamide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Distearic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: A similar compound with stearic acid instead of oleic acid.
Dilinoleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: Another similar compound with linoleic acid instead of oleic acid.
Uniqueness
Its unique structure allows for specific interactions and reactions that may not be observed with similar compounds .
Eigenschaften
CAS-Nummer |
74983-97-4 |
|---|---|
Molekularformel |
C42H81N3O2 |
Molekulargewicht |
660.1 g/mol |
IUPAC-Name |
(Z)-N-[2-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-ylamino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C42H81N3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39(3)45-40(4)38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39-40,45H,5-18,23-38H2,1-4H3,(H,43,46)(H,44,47)/b21-19-,22-20- |
InChI-Schlüssel |
RTDBTWULPZLDIB-WRBBJXAJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCC/C=C\CCCCCCCC)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)NC(C)CNC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






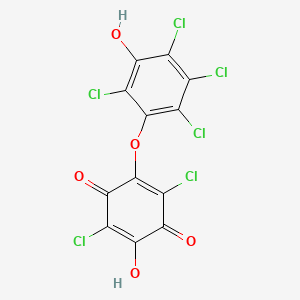
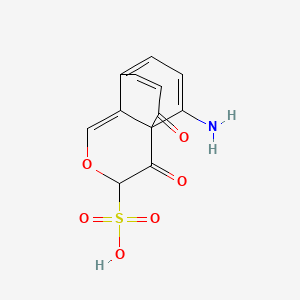
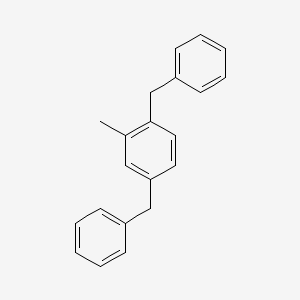

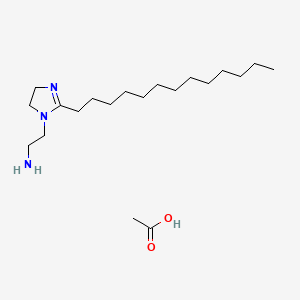


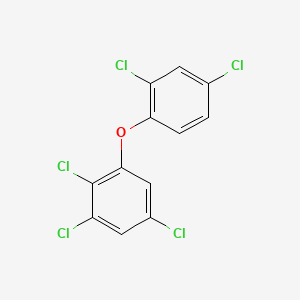
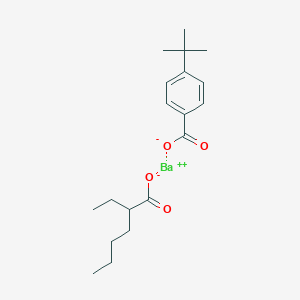
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
